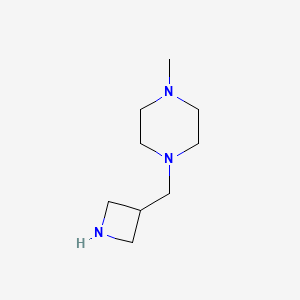

1-(Azetidin-3-ylmethyl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N3 |

|---|---|

Molecular Weight |

169.27 g/mol |

IUPAC Name |

1-(azetidin-3-ylmethyl)-4-methylpiperazine |

InChI |

InChI=1S/C9H19N3/c1-11-2-4-12(5-3-11)8-9-6-10-7-9/h9-10H,2-8H2,1H3 |

InChI Key |

RDBFDSHXCZCKNK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2CNC2 |

Origin of Product |

United States |

Molecular Target Engagement and Receptor Binding Profiling of 1 Azetidin 3 Ylmethyl 4 Methylpiperazine

Advanced Biophysical Techniques for Target Validation and Interaction Kinetics

The comprehensive characterization of the binding of "1-(Azetidin-3-ylmethyl)-4-methylpiperazine" to its putative molecular targets necessitates the use of advanced biophysical techniques. These methods provide not only an affirmation of the binding event but also a detailed quantitative analysis of the interaction kinetics and thermodynamics, which are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov This method allows for the precise determination of the kinetic parameters of a ligand-analyte interaction, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. nih.govmsu.ru

In a typical SPR experiment to characterize the binding of "this compound," the purified target protein is immobilized on the surface of a sensor chip. fz-juelich.de A solution containing the compound is then flowed over the chip surface. The binding of "this compound" to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.govfz-juelich.de The resulting sensorgram provides a real-time profile of the binding event, from association to dissociation. msu.ru

Kinetic Analysis:

The association phase is monitored as the compound is injected over the sensor surface, and the dissociation phase is observed as a buffer is flowed over the chip to wash away the bound compound. By fitting the sensorgram data to kinetic models, the on-rate (kₐ) and off-rate (kₔ) can be determined. The equilibrium dissociation constant (Kₔ) is then calculated as the ratio of kₔ to kₐ (Kₔ = kₔ/kₐ).

Illustrative SPR Data for the Interaction of this compound with a Hypothetical Target Protein

| Parameter | Value | Unit |

| Association Rate Constant (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₔ) | 5.0 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₔ) | 2.0 | nM |

The data presented in the table above indicates that "this compound" exhibits a high affinity for its target, as evidenced by the low nanomolar Kₔ value. The relatively fast association rate and slow dissociation rate suggest the formation of a stable drug-target complex, a desirable characteristic for sustained pharmacological activity.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique that directly measures the heat changes associated with biomolecular binding events. wikipedia.orgnih.gov This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n), all in a single experiment. nih.govcam.ac.uk

In an ITC experiment to study the binding of "this compound," a solution of the compound is titrated into a sample cell containing the purified target protein at a constant temperature. nih.gov The heat released or absorbed upon binding is measured by the instrument. The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein.

Thermodynamic Profile:

The shape of the resulting binding isotherm can be analyzed to determine the binding affinity (Kₐ, the inverse of Kₔ) and the stoichiometry of the interaction (n). The total heat change is used to calculate the enthalpy of binding (ΔH). The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equation:

ΔG = -RTln(Kₐ) = ΔH - TΔS

where R is the gas constant and T is the absolute temperature. wikipedia.org

Illustrative ITC Data for the Interaction of this compound with a Hypothetical Target Protein

| Thermodynamic Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Binding Affinity (Kₐ) | 5.0 x 10⁸ | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.5 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -12.1 | kcal/mol |

The ITC data reveals a binding stoichiometry of approximately 1:1, indicating that one molecule of "this compound" binds to one molecule of the target protein. The negative enthalpy change suggests that the binding is an exothermic process, driven by favorable enthalpic interactions such as hydrogen bonding and van der Waals forces. The negative entropy change may indicate a degree of conformational ordering upon binding, both for the compound and the protein. The large negative Gibbs free energy change confirms a spontaneous and high-affinity binding interaction.

Preclinical Pharmacological Evaluation of 1 Azetidin 3 Ylmethyl 4 Methylpiperazine

In Vitro Cellular and Molecular Pharmacology of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine

There is no publicly available information regarding the in vitro pharmacological properties of this compound.

Receptor Functional Assays (e.g., G-protein coupling, cAMP accumulation, calcium mobilization)

No data from receptor functional assays for this compound have been published.

Analysis of Signal Transduction Pathway Modulation

There are no studies available that analyze the modulation of signal transduction pathways by this compound.

Cell-Based Efficacy and Potency Determinations

Determinations of cell-based efficacy and potency for this compound are not documented in the scientific literature.

Gene Expression and Proteomic Profiling in Cellular Models

No gene expression or proteomic profiling studies have been published for cellular models treated with this compound.

In Vivo Animal Model Assessments of Biological Activity

There is a lack of publicly available data from in vivo studies in animal models for this compound.

Behavioral Pharmacology Studies in Rodent Models (e.g., CNS-related activities)

No behavioral pharmacology studies of this compound in rodent models have been reported in the literature.

Efficacy Evaluations in Preclinical Disease-Specific Animal Models (e.g., neurological, metabolic)

The therapeutic potential of a new chemical entity is initially explored through its efficacy in relevant animal models of human diseases. For a compound with a novel structure like this compound, the choice of animal models would be guided by its primary biological target, which is currently not defined in the public domain.

For instance, if the compound is hypothesized to have neurological activity, it might be tested in models of:

Anxiety and Depression: Utilizing tests such as the elevated plus-maze, forced swim test, or tail suspension test in rodents.

Cognitive Disorders: Employing models like the Morris water maze or novel object recognition test to assess effects on learning and memory.

Pain: Using models of neuropathic or inflammatory pain, such as the spared nerve injury model or the complete Freund's adjuvant model. nih.gov

If metabolic effects are anticipated, models could include:

Diabetes: Using genetically modified or diet-induced obese mouse models to assess effects on glucose tolerance and insulin (B600854) sensitivity.

Obesity: Evaluating changes in body weight, food intake, and energy expenditure in relevant rodent models.

The outcomes of these studies would typically be presented in data tables, comparing the effects of the compound to a vehicle control and potentially a positive control (a known effective drug).

Interactive Data Table: Hypothetical Efficacy of this compound in a Neurological Model

Note: The following data is purely illustrative due to the lack of specific information for the compound.

| Treatment Group | N | Behavioral Score (Mean ± SEM) | % Improvement vs. Vehicle |

| Vehicle | 10 | 100 ± 5.2 | 0% |

| Compound A (10 mg/kg) | 10 | 75 ± 4.8 | 25% |

| Compound A (30 mg/kg) | 10 | 52 ± 6.1 | 48% |

| Positive Control | 10 | 45 ± 5.5 | 55% |

Pharmacodynamic Biomarker Identification and Quantification in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and for translating preclinical findings to clinical studies. These are measurable indicators of a pharmacological response to a drug.

For this compound, the identification of PD biomarkers would depend on its biological target. For example:

If it targets a specific receptor, biomarker studies might involve measuring receptor occupancy in the brain or peripheral tissues after administration.

If it inhibits an enzyme, the activity of that enzyme or the levels of its substrate or product could be measured in relevant tissues. For instance, inhibitors of monoacylglycerol lipase (B570770) (MAGL) have been shown to increase levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov

If it modulates a signaling pathway, changes in the phosphorylation state of key proteins in that pathway could be quantified.

These biomarkers would be quantified in tissues collected from animals at various time points after drug administration to establish a dose-response and time-course relationship.

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical Species

ADME studies are fundamental to understanding the pharmacokinetic properties of a drug candidate, which in turn influences its efficacy and safety. nih.gov

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. nih.gov These studies are typically conducted using liver microsomes from different species (e.g., mouse, rat, dog, human) to assess potential species differences in metabolism. nih.gov Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. bldpharm.com

The compound is incubated with the microsomes, and its disappearance over time is measured. From this, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. Metabolite identification studies are also performed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolic pathways.

Interactive Data Table: Illustrative In Vitro Metabolic Stability of this compound

Note: The following data is for illustrative purposes only.

| Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 45 | 15.4 |

| Rat | 32 | 21.6 |

| Dog | 68 | 10.2 |

| Human | 55 | 12.6 |

In Vivo Pharmacokinetics in Animal Models (e.g., plasma exposure, half-life in rodents)

Following in vitro assessment, the pharmacokinetic profile of the compound is evaluated in vivo, typically in rodents like rats or mice. After administration (e.g., intravenous and oral), blood samples are collected at various time points, and the concentration of the compound in the plasma is measured.

This data is used to determine key pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

Time to reach Cmax (Tmax): The time at which Cmax is observed.

Area under the plasma concentration-time curve (AUC): A measure of total drug exposure.

Elimination half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

Tissue Distribution Studies in Preclinical Animal Models (e.g., brain penetration)

Tissue distribution studies are performed to understand where the drug goes in the body after administration. This is particularly important for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier (BBB) is essential for efficacy.

These studies often involve administering a radiolabeled version of the compound to animals and then measuring the amount of radioactivity in various tissues at different time points. The brain-to-plasma concentration ratio is a key parameter used to assess BBB penetration. For some compounds, specialized techniques like in situ cerebral perfusion can provide a more direct measure of brain uptake.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Azetidin 3 Ylmethyl 4 Methylpiperazine Analogues

Systemic Structural Modifications and Their Impact on Biological Activity and Selectivity

The core structure of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine offers multiple points for chemical modification: the azetidine (B1206935) ring, the methylpiperazine moiety, and the methylene (B1212753) linker.

The azetidine ring, a four-membered nitrogen-containing heterocycle, plays a significant role in the molecule's interaction with its biological target. Modifications to this ring can influence binding affinity, selectivity, and pharmacokinetic properties.

Research on other azetidine-containing compounds has shown that substitutions on the ring can dramatically alter biological activity. For instance, in studies of azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV), specific substitutions at the N- and C-terminus of the azetidine-containing core were found to be essential for antiviral activity. nih.gov The conformational constraint provided by the azetidine ring itself can also be a critical factor for activity. nih.gov

In the context of this compound analogues, modifications could include:

Substitution on the Azetidine Nitrogen: Introducing various substituents on the nitrogen atom of the azetidine ring could modulate basicity and introduce new interactions with the target protein.

Substitution on the Azetidine Carbons: Adding substituents to the carbon atoms of the azetidine ring can introduce steric hindrance or new binding interactions, potentially leading to increased selectivity. Studies on other classes of compounds have shown that even minor changes in the substitution pattern of azetidine derivatives can significantly enhance biological activities. acgpubs.org

Ring Alterations: Expanding or contracting the ring to a cyclobutane (B1203170) or pyrrolidine (B122466), respectively, would alter the geometry and basicity of the nitrogen atom, likely impacting target engagement.

The 4-methylpiperazine moiety is a common feature in many biologically active compounds, often contributing to improved solubility and pharmacokinetic profiles. researchgate.net Alterations to this ring system are a key strategy in lead optimization.

N-Methyl Group Modification: The methyl group on the piperazine (B1678402) nitrogen can be replaced with other alkyl or aryl groups. Studies on N-substituted piperazine analogues have demonstrated that the nature of this substituent significantly influences potency and selectivity. For example, replacing an N-methyl group with an N-phenylpropyl group has been shown to greatly increase antagonist potency at opioid receptors. nih.gov

Piperazine Ring Substitution: Introducing substituents on the carbon atoms of the piperazine ring can influence the conformation of the ring and its interaction with the target. However, such modifications can sometimes lead to a decrease in activity, as observed in some series of bioactive compounds where replacing a piperazine ring with a morpholine (B109124) or pyrrolidine group resulted in a noticeable decrease in potency. nih.gov

Bioisosteric Replacement: The piperazine ring itself can be replaced with other cyclic diamines or related structures, such as homopiperazine (B121016) or constrained diamines, to explore different spatial arrangements and physicochemical properties. researchgate.netacs.org In some cases, replacing a piperazine ring with a piperidine (B6355638) did not significantly affect affinity for a particular target, indicating that for some interactions, the second nitrogen may not be critical. nih.gov

The basicity of the piperazine nitrogen is also a key factor. Methylation of a piperazine nitrogen is known to lower its pKa value, which can affect the protonation state at physiological pH and, consequently, its interaction with target proteins. nih.gov

The following table illustrates the effect of N-substituents on the affinity of piperazine derivatives for histamine (B1213489) H3 and sigma-1 receptors, demonstrating the impact of such modifications.

| Compound | Linker Length (n) | R | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 2 | 1 | tert-butyl | 16.0 | 445 | 313 |

| 13 | 2 | tert-butyl | 37.8 | 51.8 | 134 |

| 18 | 3 | tert-butyl | 397 | 256 | 321 |

| 16 | 2 | acetyl | 12.7 | 37.8 | 269 |

Data sourced from reference nih.govunisi.it

The methylene (-CH2-) group that connects the azetidine and piperazine rings is a critical determinant of the spatial relationship between these two moieties. The length and composition of this linker are crucial for optimal interaction with a biological target. nih.gov

Linker Length: Elongating or shortening the linker by adding or removing methylene units would alter the distance between the two heterocyclic rings. For some classes of compounds, extending the linker length has been shown to decrease affinity for certain receptors. nih.gov

Linker Rigidity: Introducing conformational constraints into the linker, for example by incorporating double bonds or small rings, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Linker Composition: Replacing the methylene group with other functionalities, such as an amide or ether, would change the physicochemical properties of the linker, including its hydrogen bonding capacity and metabolic stability. nih.gov For instance, incorporating an amide bond into a linker can be a strategy to improve metabolic stability by preventing N-dealkylation. nih.gov

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore model for this compound analogues would likely consist of several key features derived from the structure and its potential interactions with a biological target. Based on general pharmacophore models for related piperazine and piperidine compounds, the essential features would likely include: nih.govnih.gov

A Basic Nitrogen Center: Both the azetidine and the 4-methylpiperazine rings contain basic nitrogen atoms that are likely to be protonated at physiological pH. These positively charged centers can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein. nih.gov

Hydrophobic/Aromatic Regions: Depending on the specific biological target, additional hydrophobic or aromatic groups appended to the core structure could engage with hydrophobic pockets in the receptor, enhancing binding affinity.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the heterocyclic rings can also act as hydrogen bond acceptors.

Defined Spatial Arrangement: The distance and relative orientation between the two heterocyclic moieties, dictated by the linker, are critical for fitting into the binding site and achieving a productive biological response. nih.gov

A common pharmacophore model for many receptor ligands includes a basic tertiary amine and a linker connecting to a central core and another diverse region. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel analogues and guiding further synthesis.

In the absence of a high-resolution crystal structure of the biological target, ligand-based QSAR approaches are particularly useful. These methods rely on a set of molecules with known activities to build a predictive model. For analogues of this compound, a ligand-based QSAR study would involve:

Data Set Assembly: A series of analogues would be synthesized, and their biological activities (e.g., IC50 or Ki values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric and electronic fields).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds. nih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could be employed. CoMFA generates a 3D grid around the aligned molecules and calculates steric and electrostatic fields, providing a visual representation of where changes in these fields are correlated with changes in biological activity. nih.gov This can provide intuitive insights for designing more potent compounds.

Structure-Based QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, structure-based QSAR models are particularly insightful as they integrate three-dimensional (3D) structural information of both the ligand and its biological target. This approach provides a more detailed understanding of the intermolecular interactions driving ligand recognition and affinity.

The development of a structure-based 3D-QSAR model for this compound analogues typically commences with the determination of the 3D structure of the target receptor, often through homology modeling if a crystal structure is unavailable. Subsequently, the analogues are docked into the binding site of the receptor to determine their most favorable binding conformations. These docked conformations are then used to build the 3D-QSAR models.

Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMFA calculates the steric and electrostatic fields of the aligned molecules, while CoMSIA provides a more comprehensive analysis by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The output of these analyses is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMFA or CoMSIA model might reveal that increased steric bulk in a specific region of the piperazine ring is favorable for activity, while a positive electrostatic potential near the azetidine nitrogen is detrimental.

The statistical robustness of the generated QSAR models is crucial and is assessed using various validation techniques. These include internal validation methods like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in model generation (r²_pred). nih.gov A statistically significant and predictive QSAR model can then be employed to screen virtual libraries of novel analogues, prioritizing the synthesis of compounds with the highest predicted activity.

For a hypothetical series of this compound analogues, a structure-based QSAR study might yield a model with the following characteristics:

| QSAR Model Parameter | Value | Interpretation |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. |

| r²_pred (External validation) | > 0.5 | Demonstrates the model's ability to predict the activity of new compounds. |

This table represents typical validation parameters for a robust QSAR model and is for illustrative purposes.

The descriptors used in such a model would be derived from the 3D structure and could include steric, electrostatic, hydrophobic, and hydrogen bonding fields. The resulting QSAR equation would quantitatively link these descriptors to the biological activity, providing a powerful tool for the rational design of more potent and selective ligands.

Stereochemical Influences on the Activity and Receptor Selectivity of this compound and Its Analogues

The presence of a chiral center in the azetidine ring of this compound introduces the possibility of stereoisomerism. The 3-position of the azetidine ring is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. The spatial arrangement of the methylpiperazine substituent relative to the azetidine ring can have a profound impact on the molecule's interaction with its biological target, leading to significant differences in pharmacological activity and receptor selectivity between the enantiomers.

The differential activity of stereoisomers is a well-documented phenomenon in medicinal chemistry, arising from the chiral nature of biological macromolecules such as receptors and enzymes. The binding pocket of a receptor is a specific three-dimensional space, and the precise fit of a ligand within this pocket is crucial for eliciting a biological response. Enantiomers, being non-superimposable mirror images, will orient themselves differently within a chiral binding site, leading to variations in the key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions) that govern binding affinity and efficacy.

For analogues of this compound, it is conceivable that one enantiomer will exhibit significantly higher affinity for a particular receptor compared to its counterpart. For instance, in a study of methylated analogues of a kappa-receptor agonist containing a piperazine moiety, the (S,S)-configured stereoisomer displayed the highest kappa-receptor affinity, even surpassing the parent compound. nih.gov The affinity was found to decrease in the order (S,S) > (R,R) > (S,R) > (R,S), highlighting the critical role of stereochemistry. nih.gov

This stereochemical dependence can also extend to receptor selectivity. One enantiomer might bind with high affinity to a specific receptor subtype, while the other enantiomer may be less selective or even bind preferentially to a different receptor. This has important implications for drug development, as the selection of a single, more active and selective enantiomer can lead to a therapeutic agent with an improved efficacy and a better side-effect profile.

The influence of stereochemistry on the activity of this compound analogues can be systematically investigated by synthesizing and evaluating the individual enantiomers. A hypothetical comparison of the receptor binding affinities of the (R)- and (S)-enantiomers of a generic analogue is presented in the table below.

| Compound | Stereochemistry | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) | Selectivity (Receptor B/A) |

| Analogue X | Racemic | 15 | 30 | 2 |

| Analogue Xa | (R)-enantiomer | 5 | 100 | 20 |

| Analogue Xb | (S)-enantiomer | 50 | 25 | 0.5 |

This table is a hypothetical representation to illustrate the potential impact of stereochemistry on receptor affinity and selectivity.

In this illustrative example, the (R)-enantiomer (Analogue Xa) demonstrates significantly higher affinity and selectivity for Receptor A, whereas the (S)-enantiomer (Analogue Xb) shows a preference for Receptor B. Such findings would strongly advocate for the development of the (R)-enantiomer as a selective ligand for Receptor A. The synthesis of enantiomerically pure analogues is therefore a critical step in elucidating the full pharmacological potential of this class of compounds.

Computational Chemistry and Molecular Modeling of 1 Azetidin 3 Ylmethyl 4 Methylpiperazine

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing for the study of the conformational preferences of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine and the stability of its complex with a biological target over time.

The flexibility of this compound, arising from the rotatable bonds and the ring puckering of the azetidine (B1206935) and piperazine (B1678402) moieties, means it can adopt multiple conformations in solution. Conformational analysis is essential to understand which low-energy shapes the molecule is likely to adopt, as this can influence its ability to bind to a target. nih.govresearchgate.net

MD simulations can be used to explore the conformational landscape of the molecule. By simulating the molecule in a solvent box (typically water) over a period of nanoseconds to microseconds, the trajectory can be analyzed to identify the most populated conformational states. Key dihedral angles are monitored to describe the relative orientations of the different parts of the molecule. The results of such an analysis can be presented as a Ramachandran-like plot for the key dihedral angles, showing the energetically favorable regions.

| Structural Feature | Possible Conformations |

| Piperazine Ring | Chair, Boat, Twist-boat |

| Azetidine Ring | Puckered conformations |

| Linker | Multiple rotameric states |

Once a promising binding pose is identified through molecular docking, MD simulations are employed to assess the stability of the ligand-receptor complex. The docked complex is placed in a simulated physiological environment (water, ions, and appropriate temperature and pressure), and its dynamic behavior is simulated over time.

Several parameters are analyzed to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A stable RMSD over the simulation time suggests that the complex is not undergoing major conformational changes and remains in a stable state.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a stable binding interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

A representative table of MD simulation stability metrics is shown below.

| Metric | Value | Interpretation |

| Average Protein RMSD | 1.5 Å | Stable protein backbone |

| Average Ligand RMSD | 0.8 Å | Ligand remains stably bound in the pocket |

| Key H-Bond Occupancy | > 80% | Crucial hydrogen bonds are maintained |

In Silico Screening and Virtual Library Design Strategies

This compound can serve as a scaffold for the design of virtual libraries in the search for new and improved bioactive compounds. In silico screening techniques can then be used to prioritize which of these virtual compounds should be synthesized and tested.

Virtual screening involves the rapid computational assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. If this compound is known to have some activity, a virtual library can be designed by systematically modifying its structure. For example, different substituents could be added to the azetidine or piperazine rings.

The screening process typically involves a hierarchical approach:

Filtering by Physicochemical Properties: Compounds are first filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to eliminate those with poor pharmacokinetic properties.

Pharmacophore-Based Screening: A pharmacophore model can be built based on the key interactions of this compound with its target. This model is then used to search for other molecules that match the essential 3D arrangement of chemical features.

Molecular Docking: The remaining compounds are then docked into the target's binding site to predict their binding modes and rank them based on their docking scores.

Post-Processing and Selection: The top-ranked compounds are visually inspected and further analyzed before being selected for synthesis and experimental validation.

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

No published studies were found that specifically detail the quantum chemical calculations performed on this compound.

In Silico Prediction of ADME-Related Attributes (e.g., permeability, metabolic sites)

There is no available data from in silico predictions regarding the ADME properties of this compound.

Q & A

Basic: What are common synthetic routes for 1-(Azetidin-3-ylmethyl)-4-methylpiperazine?

The synthesis typically involves multi-step reactions, including alkylation or coupling strategies. For example:

- Step 1 : Formation of the azetidine ring via cyclization reactions using reagents like epichlorohydrin or aziridine derivatives.

- Step 2 : Methylation of the piperazine ring using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

- Step 3 : Coupling the azetidine and piperazine moieties via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Key considerations : Solvent choice (DMSO or acetonitrile for polar intermediates) and catalysts (e.g., Pd(OAc)₂ for coupling) significantly impact yield .

Advanced: How can reaction conditions be optimized to minimize impurities during synthesis?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps.

- Catalyst screening : Testing Pd vs. Ni complexes improves coupling efficiency and reduces byproducts .

- Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol enhances purity .

- Real-time monitoring : Employing LC-MS or TLC to track intermediates ensures step completion before proceeding .

Basic: What spectroscopic techniques validate the compound’s structure?

- NMR : ¹H/¹³C NMR confirms the presence of azetidine (δ ~3.5–4.0 ppm for CH₂ groups) and piperazine (δ ~2.3–2.8 ppm for N-methyl) .

- IR : Peaks at ~1650 cm⁻¹ (C-N stretch) and ~2800 cm⁻¹ (C-H stretch) verify functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with accurate mass matching the formula .

Advanced: How can structural ambiguities in stereoisomers or conformers be resolved?

- X-ray crystallography : Determines absolute configuration of chiral centers in the azetidine-piperazine scaffold .

- Computational modeling : DFT calculations (e.g., Gaussian software) predict stable conformers and compare with experimental NMR data .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and polar mobile phases .

Basic: What biological targets are commonly associated with piperazine-azetidine hybrids?

- GPCRs : Serotonin (5-HT) and dopamine receptors due to the amine-rich structure .

- Enzymes : Kinases or proteases, where the azetidine’s strained ring enhances binding affinity .

- Assays : Radioligand binding (³H-labeled ligands) or fluorescence polarization assays quantify target engagement .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) on the azetidine ring improves metabolic stability .

- Bioisosteric replacement : Swapping piperazine with morpholine or thiomorpholine alters pharmacokinetics .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with active-site residues) .

Basic: How should the compound be stored to ensure stability?

- Conditions : Store at −20°C under inert gas (argon) in amber vials to prevent oxidation .

- Solubility : Prepare fresh solutions in DMSO or ethanol; avoid aqueous buffers unless pH is controlled (optimal pH 6–8) .

Advanced: What degradation pathways occur under physiological conditions?

- Hydrolysis : Azetidine ring opening in acidic environments (pH < 4) forms secondary amines .

- Oxidation : Piperazine N-methyl groups may oxidize to N-oxide derivatives; monitor via HPLC-UV .

- Light sensitivity : UV exposure induces radical formation; stability studies using accelerated light testing (ICH Q1B) are recommended .

Basic: What computational tools predict the compound’s physicochemical properties?

- Software : SwissADME or Molinspiration calculates logP (lipophilicity), TPSA (polar surface area), and solubility .

- Key parameters : A logP ~2.5 and TPSA < 80 Ų suggest blood-brain barrier permeability .

Advanced: How can interdisciplinary approaches enhance research on this compound?

- Medicinal chemistry : Combine parallel synthesis (e.g., 96-well plates) with high-throughput screening (HTS) for rapid SAR .

- Pharmacology : Use zebrafish models for preliminary toxicity and efficacy testing before rodent studies .

- Analytical chemistry : LC-MS/MS quantifies metabolites in microsomal stability assays .

Basic: What are common pitfalls in characterizing this compound?

- Impurity masking : Residual solvents (e.g., DMSO) in NMR spectra; use deuterated solvents and 2D NMR (COSY, HSQC) .

- Hygroscopicity : Absorbs moisture; handle in a glovebox for accurate mass measurements .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Batch variability : Characterize purity (>95% by HPLC) and confirm stereochemistry for each batch .

- Meta-analysis : Compare data across studies using standardized units (e.g., IC₅₀ in nM) and adjust for assay conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.